N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE
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Overview
Description
N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE: is a complex organic compound that has garnered significant attention in the fields of medicinal and synthetic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of α-bromoketones and 2-aminopyridines under different reaction conditions to form the imidazo[1,2-a]pyrimidine scaffold . The reaction conditions often involve mild and metal-free environments, utilizing reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for this compound may involve scalable one-pot multicomponent reactions, which are efficient and cost-effective. These methods often use catalysts like silica sulfuric acid, ammonium acetate, and zinc chloride to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can convert imine derivatives to amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly halogenation.
Common Reagents and Conditions:
Oxidation: TBHP in ethyl acetate.
Reduction: Reduction reactions using microwave-assisted heating.
Substitution: Halogenation using bromine or iodine.
Major Products:
Scientific Research Applications
N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway, leading to the suppression of cell proliferation and growth . Additionally, it may act on cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory eicosanoids .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis and anticancer activities.
Imidazole: Exhibits a broad range of biological activities, including antibacterial and antifungal properties.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Investigated for its selective biological activities.
Uniqueness: N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE stands out due to its specific structural features and diverse biological activities. Its imidazo[1,2-a]pyrimidine core provides a versatile scaffold for drug development and synthetic chemistry .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-18-8-7-15(12-19(18)28-2)20(26)23-16-6-3-5-14(11-16)17-13-25-10-4-9-22-21(25)24-17/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOLNOYQODOVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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